molecular formula C13H14N2O5S2 B4166762 N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide

N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide

Cat. No. B4166762
M. Wt: 342.4 g/mol
InChI Key: RKNHUBQOIRBKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide, also known as FTY720, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is structurally similar to sphingosine, a lipid molecule involved in various cellular processes, and has been shown to modulate immune responses, inhibit cancer cell growth, and prevent neurodegeneration.

Mechanism of Action

N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide exerts its effects through the binding to sphingosine-1-phosphate receptors on various cell types, including immune cells and cancer cells. This binding leads to the internalization and degradation of the receptor, leading to the sequestration of immune cells in lymph nodes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of immune responses, the inhibition of cancer cell growth, and the prevention of neurodegeneration. In addition, N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide has several advantages for use in laboratory experiments, including its high purity and yield, its well-established synthesis method, and its ability to modulate immune responses and inhibit cancer cell growth. However, N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.

Future Directions

There are several future directions for research on N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide, including the development of new synthetic methods to improve its yield and purity, the investigation of its potential therapeutic applications in other fields of medicine, and the exploration of its mechanisms of action and potential side effects. In addition, the development of new analogs of N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide may lead to the discovery of compounds with improved therapeutic properties and reduced toxicity.

Scientific Research Applications

N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In the field of immunology, N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide has been shown to modulate immune responses by binding to sphingosine-1-phosphate receptors on immune cells, leading to their sequestration in lymph nodes and reducing their ability to migrate to sites of inflammation. This property has been exploited in the treatment of autoimmune diseases such as multiple sclerosis and inflammatory bowel disease.
In the field of oncology, N-{2-[(2-furylmethyl)thio]ethyl}-3-nitrobenzenesulfonamide has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. This effect is thought to be mediated through the inhibition of sphingosine kinase, an enzyme involved in the production of sphingosine-1-phosphate, which has been shown to promote cancer cell survival and proliferation.

properties

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S2/c16-15(17)11-3-1-5-13(9-11)22(18,19)14-6-8-21-10-12-4-2-7-20-12/h1-5,7,9,14H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNHUBQOIRBKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCCSCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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